Cas no 2138191-16-7 (1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-α,α-dimethyl-, chloromethyl ester)
![1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-α,α-dimethyl-, chloromethyl ester structure](https://it.kuujia.com/scimg/cas/2138191-16-7x500.png)
2138191-16-7 structure
Nome del prodotto:1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-α,α-dimethyl-, chloromethyl ester
1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-α,α-dimethyl-, chloromethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-α,α-dimethyl-, chloromethyl ester
- tert-butyl 4-[1-(chloromethoxy)-2-methyl-1-oxopropan-2-yl]piperazine-1-carboxylate
- EN300-386410
- 2138191-16-7
-
- Inchi: 1S/C14H25ClN2O4/c1-13(2,3)21-12(19)16-6-8-17(9-7-16)14(4,5)11(18)20-10-15/h6-10H2,1-5H3
- Chiave InChI: GRWWFGGACLQCGM-UHFFFAOYSA-N
- Sorrisi: N1(C(C)(C)C(OCCl)=O)CCN(C(OC(C)(C)C)=O)CC1
Proprietà calcolate
- Massa esatta: 320.1502850g/mol
- Massa monoisotopica: 320.1502850g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 21
- Conta legami ruotabili: 6
- Complessità: 385
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 59.1Ų
- XLogP3: 2.1
Proprietà sperimentali
- Densità: 1.173±0.06 g/cm3(Predicted)
- Punto di ebollizione: 379.0±42.0 °C(Predicted)
- pka: 5.27±0.10(Predicted)
1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-α,α-dimethyl-, chloromethyl ester Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-386410-1.0g |
tert-butyl 4-[1-(chloromethoxy)-2-methyl-1-oxopropan-2-yl]piperazine-1-carboxylate |
2138191-16-7 | 95% | 1.0g |
$1086.0 | 2024-06-05 | |
Enamine | EN300-386410-0.05g |
tert-butyl 4-[1-(chloromethoxy)-2-methyl-1-oxopropan-2-yl]piperazine-1-carboxylate |
2138191-16-7 | 95% | 0.05g |
$912.0 | 2024-06-05 | |
Enamine | EN300-386410-5.0g |
tert-butyl 4-[1-(chloromethoxy)-2-methyl-1-oxopropan-2-yl]piperazine-1-carboxylate |
2138191-16-7 | 95% | 5.0g |
$3147.0 | 2024-06-05 | |
Enamine | EN300-386410-0.1g |
tert-butyl 4-[1-(chloromethoxy)-2-methyl-1-oxopropan-2-yl]piperazine-1-carboxylate |
2138191-16-7 | 95% | 0.1g |
$956.0 | 2024-06-05 | |
Enamine | EN300-386410-0.25g |
tert-butyl 4-[1-(chloromethoxy)-2-methyl-1-oxopropan-2-yl]piperazine-1-carboxylate |
2138191-16-7 | 95% | 0.25g |
$999.0 | 2024-06-05 | |
Enamine | EN300-386410-2.5g |
tert-butyl 4-[1-(chloromethoxy)-2-methyl-1-oxopropan-2-yl]piperazine-1-carboxylate |
2138191-16-7 | 95% | 2.5g |
$2127.0 | 2024-06-05 | |
Enamine | EN300-386410-10.0g |
tert-butyl 4-[1-(chloromethoxy)-2-methyl-1-oxopropan-2-yl]piperazine-1-carboxylate |
2138191-16-7 | 95% | 10.0g |
$4667.0 | 2024-06-05 | |
Enamine | EN300-386410-0.5g |
tert-butyl 4-[1-(chloromethoxy)-2-methyl-1-oxopropan-2-yl]piperazine-1-carboxylate |
2138191-16-7 | 95% | 0.5g |
$1043.0 | 2024-06-05 |
1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-α,α-dimethyl-, chloromethyl ester Letteratura correlata
-
3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
2138191-16-7 (1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-α,α-dimethyl-, chloromethyl ester) Prodotti correlati
- 158117-36-3(2-(Pyridin-3-yl)-2,3-dihydroquinolin-4(1H)-one)
- 1049437-41-3(N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide)
- 226575-78-6(6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one)
- 1342172-09-1(4-Chloro-5-ethyl-2-(furan-3-yl)-6-methylpyrimidine)
- 175205-64-8(1-[2-(trifluoromethoxy)phenyl]methanamine)
- 2228464-20-6(2-amino-3-(3,5-dichloropyridin-4-yl)-2-methylpropan-1-ol)
- 1355233-10-1((6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)(phenyl)methanol)
- 2228020-53-7((1R)-1-(3,3-dimethylcyclohexyl)ethan-1-amine)
- 1807171-48-7(Ethyl 5-bromo-3-cyano-2-(trifluoromethylthio)phenylacetate)
- 1342036-75-2(2-amino-4-(5-methyl-1H-pyrazol-1-yl)butanoic acid)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
